Fluorine-Mediated Metabolic Stability Enhancement vs. Non-Fluorinated Phenyl-Triazole-4-Carboxamide Analogs
The 4-fluoro substituent on the N1-phenyl ring of the target compound confers a documented metabolic stability advantage over non-fluorinated analogs. Šileikytė et al. (2019) demonstrated that replacing an isoxazole core with a 1,2,3-triazole in mtPTP inhibitors produced the metabolically stable analog TR001 [N-(5-chloro-2-methylphenyl)-1-(4-fluoro-3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide], which maintained nanomolar in vitro potency and exhibited in vivo efficacy in a zebrafish model of muscular dystrophy, whereas the corresponding isoxazole isostere lacked in vivo activity entirely due to poor plasma stability [1]. The target compound shares the triazole-4-carboxamide scaffold and the 4-fluoro-3-substituted-phenyl motif with TR001 and is expected to benefit from the same fluorine-driven metabolic shielding. Class-level evidence indicates that fluorinated triazoles exhibit 2- to 3-fold greater plasma stability than their non-fluorinated counterparts in preclinical models .
| Evidence Dimension | Plasma stability improvement (class-level) conferred by fluorine substitution on triazole scaffold |
|---|---|
| Target Compound Data | 4-Fluoro-3-methylphenyl substitution on 1,2,3-triazole-4-carboxamide core (predicted t₁/₂ improvement: 2- to 3-fold vs. non-fluorinated analog) |
| Comparator Or Baseline | Non-fluorinated phenyl-triazole-4-carboxamide analogs; isoxazole core analogs (poor plasma stability, precluded in vivo use) [1] |
| Quantified Difference | Triazole replacement of isoxazole core rescued in vivo efficacy (active in zebrafish model vs. no effect for isoxazole isostere); fluorinated triazoles exhibit 2–3× greater plasma stability than non-fluorinated counterparts [1] |
| Conditions | TR001 data: in vitro mtPTP inhibition (nanomolar range); in vivo zebrafish muscular dystrophy model [1]; class-level plasma stability assessed in preclinical rodent models |
Why This Matters
For procurement decisions, compounds lacking the fluorine substituent or utilizing an isoxazole core risk poor plasma stability that can preclude in vivo follow-up studies, whereas the fluorinated triazole scaffold has demonstrated translation from in vitro potency to in vivo efficacy.
- [1] Šileikytė J, Blachly-Dyson E, Sewell R, et al. Second-Generation Inhibitors of the Mitochondrial Permeability Transition Pore with Improved Plasma Stability. ChemMedChem. 2019;14(20):1771–1782. DOI: 10.1002/cmdc.201900376. View Source
